molecular formula C22H17ClFN3O2S2 B2957454 N-(3-chlorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide CAS No. 1252886-43-3

N-(3-chlorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide

Cat. No.: B2957454
CAS No.: 1252886-43-3
M. Wt: 473.97
InChI Key: AYOFXAUDYQASDM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide linkage and distinct substituents: a 3-chlorophenyl group and a 2-fluorobenzyl moiety. The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . The 3-chlorophenyl group contributes electron-withdrawing effects and enhances lipophilicity, while the 2-fluorobenzyl substituent may influence steric bulk and metabolic stability.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-26(16-7-4-6-15(23)11-16)19(28)13-31-22-25-18-9-10-30-20(18)21(29)27(22)12-14-5-2-3-8-17(14)24/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOFXAUDYQASDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-2-yl core, followed by the introduction of the 3-chlorophenyl and 2-fluorophenylmethyl groups. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters are crucial to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogens, nucleophiles, and other reagents in the presence of catalysts or under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(3-chlorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in fields such as materials science and catalysis.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s binding to these targets can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Structural Analogues with Thienopyrimidine Cores

The target compound shares its thieno[3,2-d]pyrimidine core with several analogues, but differences in substituents lead to varied properties:

Compound Name R1 (Position) R2 (Position) Key Features Reference
Target Compound 3-chlorophenyl (N-bound) 2-fluorobenzyl (C3) Unique combination of 3-Cl and 2-F substituents; N-methylacetamide linkage -
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-chlorophenyl (C3) 2-(trifluoromethyl)phenyl (N-bound) CF3 group enhances electronegativity; 4-Cl vs. 3-Cl positional isomerism
N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide 3-Cl-4-F-phenyl (N-bound) 2,4-difluorobenzyl (C3) Additional fluorine atoms increase polarity; carboxamide vs. acetamide linkage

Key Observations :

  • Positional Isomerism: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl substituent in ’s analogue.
  • Fluorine Substitution : The 2-fluorobenzyl group in the target compound differs from the 2,4-difluorobenzyl substituent in ’s compound. Reduced fluorine count may lower metabolic stability but improve solubility .
  • Acetamide vs.

Key Observations :

  • Sodium acetate-mediated reactions (e.g., ) are common for thioacetamide formation, but the target compound’s synthesis details are unclear .
  • High yields (e.g., 85% in ) suggest robust methods for chloro-phenyl derivatives, though fluorinated analogues may require optimized conditions.
Halogenated Analogues in Agrochemicals and Pharmaceuticals

The 3-chlorophenyl moiety appears in diverse applications, underscoring its versatility:

  • Cyprofuram : An agrochemical with N-(3-chlorophenyl)-cyclopropanecarboxamide structure, highlighting the role of chloro groups in pest control .
  • Flutolanil : Features a 3-(trifluoromethyl)phenyl group, demonstrating how halogenation patterns influence bioactivity across domains .

Key Observations :

  • The target compound’s 3-chlorophenyl group aligns with agrochemical designs but lacks the trifluoromethyl groups seen in ’s compounds, which are critical for pesticidal activity .

Biological Activity

N-(3-chlorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological properties. The structural formula can be represented as follows:

\text{N 3 chlorophenyl 2 3 2 fluorophenyl methyl 4 oxo 3H 4H thieno 3 2 d pyrimidin 2 yl}sulfanyl)-N-methylacetamide}

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action. These may include:

  • Inhibition of Kinases : Many thieno derivatives act as kinase inhibitors, particularly targeting pathways involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells by activating caspase pathways.
  • Antiproliferative Effects : Studies have shown that these compounds can significantly reduce cell viability in various cancer cell lines.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
N-(3-chlorophenyl)-...HepG2 (Liver)1.5Induces apoptosis via caspase activation
N-(3-chlorophenyl)-...PC-3 (Prostate)2.0Inhibits VEGFR-2 and AKT pathways

These findings indicate that the compound exhibits potent antiproliferative activity with selective toxicity towards cancer cells while sparing normal cells .

Case Studies

  • Liver Cancer : In a study involving HepG2 cells, N-(3-chlorophenyl)-... demonstrated significant inhibitory effects on cell growth, leading to a marked reduction in viability and induction of apoptosis.
    • Results : The compound was found to have an IC50 value of 1.5 µM, indicating strong cytotoxic potential against liver cancer cells.
  • Prostate Cancer : Similar assessments on PC-3 cells revealed an IC50 value of 2.0 µM, suggesting effective inhibition of tumor growth through the modulation of key signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno derivatives. Modifications to the thieno[3,2-d]pyrimidine structure can enhance efficacy and selectivity:

  • Substituent Variations : The presence of electron-withdrawing groups like chlorine enhances the compound's potency against specific targets.
    • For example, substituting different halogens or alkyl groups can significantly alter the binding affinity to target proteins.

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